Pelitinib - 257933-82-7

Pelitinib

Catalog Number: EVT-287236
CAS Number: 257933-82-7
Molecular Formula: C24H23ClFN5O2
Molecular Weight: 467.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pelitinib (EKB-569) is a potent, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) currently investigated for its potential in treating various cancers, including lung cancer, breast cancer, gastric cancer, and melanoma. [, , , ] It functions by irreversibly binding to the ATP-binding site of ErbB receptors, effectively inhibiting their tyrosine kinase activity and downstream signaling pathways involved in cell proliferation, survival, and metastasis. [, , , , , ]

Synthesis Analysis

One synthesis route for Pelitinib starts with 2-amino-5-nitrophenol. [] The process involves:

This synthesis pathway achieves an overall yield of approximately 5%. [] A newer synthesis method utilizing N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide as a key intermediate has also been reported, potentially offering improved yield and scalability. []

Molecular Structure Analysis

Research indicates Pelitinib's irreversible binding to ErbB receptors involves a covalent interaction between its Michael acceptor moiety and a cysteine residue within the ATP-binding site of the receptor. [, , , ] This covalent modification permanently inhibits the kinase activity, distinguishing it from reversible TKIs.

Mechanism of Action

Pelitinib exerts its anticancer effects by primarily targeting the ErbB family of receptor tyrosine kinases, specifically EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). [, , , ] Its irreversible binding to these receptors effectively blocks downstream signaling pathways, including:

  • PI3K/AKT Pathway: Inhibition of this pathway leads to decreased cell proliferation, survival, and increased apoptosis. [, , , ]
  • MAPK Pathway: Although not as crucial as the PI3K/AKT pathway, Pelitinib's impact on this pathway might contribute to its overall efficacy. [, , ]
  • NF-κB Pathway: Research suggests Pelitinib can inhibit radiation-induced NF-κB activation, leading to increased cell death in certain cancers. [, ]
  • ABCB1 and ABCG2 Efflux Transporters: Pelitinib can modulate the expression and function of these transporters, potentially influencing drug resistance and enhancing the efficacy of other anticancer agents. [, ]
  • Twist1: This protein, involved in cancer cell migration and invasion, can be inhibited by Pelitinib, potentially reducing metastasis. []
Applications

Pelitinib's primary scientific application lies in its potential as an anticancer therapeutic. Research highlights its efficacy against various cancer cell lines and animal models, particularly those harboring ErbB receptor aberrations. [, , , , , ]

  • Overcoming Resistance to ErbB-Targeted Therapies: Pelitinib shows promise in overcoming resistance mechanisms developed against other ErbB inhibitors, especially in breast cancer cells where resistance to reversible TKIs is a significant clinical challenge. [, , , ]
  • Enhancing Radiosensitivity: Preclinical studies indicate Pelitinib can sensitize cancer cells to radiation therapy, potentially improving treatment outcomes. [, ]
  • Targeting Cancer Stem Cells: By modulating ABC transporters, Pelitinib might be helpful in eradicating drug-resistant cancer stem cells, a critical factor in cancer recurrence. [, ]
  • Investigating Toxoplasma gondii Infection: Research suggests Pelitinib's inhibitory effect on T. gondii proliferation, potentially opening new avenues for anti-parasitic drug development. []
  • Understanding ErbB Signaling Pathways: Its specific and potent inhibition of ErbB receptors makes it a powerful tool for dissecting the complexities of these pathways in both normal and cancerous cells. [, , ]
  • Developing Computational Models for Drug Discovery: Data from Pelitinib's preclinical studies contributes to building computational models aimed at identifying new drug candidates for cancer and other diseases. [, ]
  • Elucidating Mechanisms of Drug Resistance: Studying the mechanisms by which cancer cells develop resistance to Pelitinib provides insights into broader drug resistance mechanisms, paving the way for developing more effective therapeutic strategies. [, ]
Future Directions
  • Optimizing Clinical Trial Design: Carefully designed clinical trials are crucial for accurately assessing Pelitinib's efficacy and safety in diverse patient populations and cancer types. [, , , ]
  • Developing Predictive Biomarkers: Identifying biomarkers that can predict response to Pelitinib will enable personalized treatment strategies and improve patient outcomes. [, , ]
  • Exploring Combination Therapies: Combining Pelitinib with other targeted therapies, chemotherapeutic agents, or radiation therapy holds potential for synergistic anticancer effects and overcoming drug resistance. [, , , ]
  • Investigating Its Potential in Non-Cancer Diseases: Given its observed effects on T. gondii, exploring Pelitinib's therapeutic potential in other infectious or parasitic diseases warrants further investigation. []

Properties

CAS Number

257933-82-7

Product Name

Pelitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide

Molecular Formula

C24H23ClFN5O2

Molecular Weight

467.9 g/mol

InChI

InChI=1S/C24H23ClFN5O2/c1-4-33-22-12-20-17(11-21(22)30-23(32)6-5-9-31(2)3)24(15(13-27)14-28-20)29-16-7-8-19(26)18(25)10-16/h5-8,10-12,14H,4,9H2,1-3H3,(H,28,29)(H,30,32)/b6-5+

InChI Key

WVUNYSQLFKLYNI-AATRIKPKSA-N

SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

(2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)-4-(dimethylamino)-2-butenamide
EKB 569
EKB-569
EKI 569
EKI-569
pelitini

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)C=CCN(C)C

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)NC(=O)/C=C/CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.